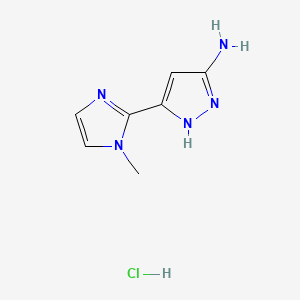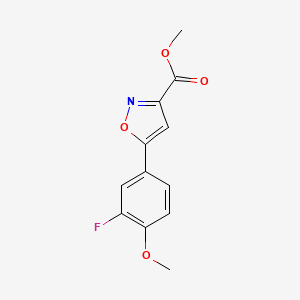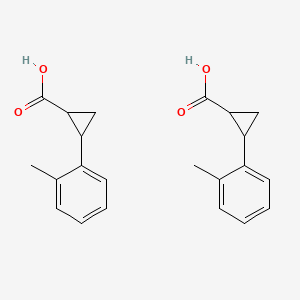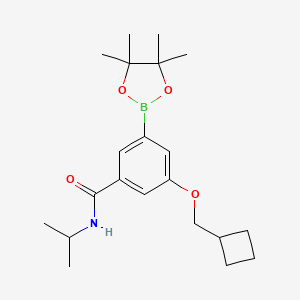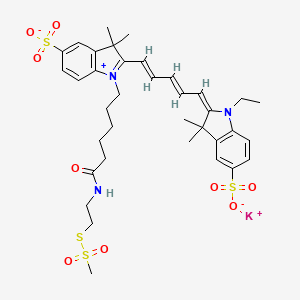
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt is a water-soluble, thiol-reactive fluorescent reagent. It is commonly used in biochemical and biophysical research to modify and label proteins containing free thiol groups. The compound is known for its high sensitivity and specificity in detecting thiol groups, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt involves several steps, starting with the preparation of the cyanine dye core. The core is typically synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound. The resulting cyanine dye is then functionalized with a methanethiosulfonate (MTSEA) group, which is introduced through a nucleophilic substitution reaction. The final product is obtained by reacting the functionalized dye with potassium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, with stringent quality control measures in place to meet industry standards.
化学反応の分析
Types of Reactions
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt primarily undergoes thiol-reactive reactions. These reactions include:
Nucleophilic Substitution: The MTSEA group reacts with thiol groups in proteins, forming a covalent bond.
Oxidation-Reduction: The dye can participate in redox reactions, although this is less common in its primary applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiol-containing proteins or peptides. The reaction is typically carried out in aqueous buffer solutions at neutral pH.
Oxidation-Reduction: Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds, facilitating the reaction with the MTSEA group.
Major Products Formed
The major product formed from the reaction of this compound with thiol groups is a covalently bonded dye-protein conjugate. This conjugate retains the fluorescent properties of the dye, allowing for easy detection and analysis.
科学的研究の応用
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt has a wide range of applications in scientific research, including:
Chemistry: Used in the study of protein structure and function, as well as in the development of new biochemical assays.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track proteins within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical devices for detecting thiol-containing compounds.
作用機序
The mechanism of action of Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt involves the formation of a covalent bond between the MTSEA group and free thiol groups in proteins. This reaction is highly specific and occurs under mild conditions, preserving the native structure and function of the target protein. The fluorescent properties of the dye allow for the visualization and quantification of the labeled proteins, providing valuable insights into their behavior and interactions.
類似化合物との比較
Similar Compounds
- Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt
- Cyanine 7 Monofunctional MTSEA Dye, Potassium Salt
- Fluorescein MTSEA Dye, Potassium Salt
Uniqueness
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt is unique in its spectral properties, offering a longer wavelength of fluorescence compared to other cyanine dyes. This makes it particularly useful in applications where minimal background fluorescence and high sensitivity are required. Additionally, its thiol-reactive MTSEA group provides a highly specific and efficient means of labeling proteins, setting it apart from other fluorescent dyes.
特性
分子式 |
C36H46KN3O9S4 |
|---|---|
分子量 |
832.1 g/mol |
IUPAC名 |
potassium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C36H47N3O9S4.K/c1-7-38-30-19-17-26(51(43,44)45)24-28(30)35(2,3)32(38)14-10-8-11-15-33-36(4,5)29-25-27(52(46,47)48)18-20-31(29)39(33)22-13-9-12-16-34(40)37-21-23-49-50(6,41)42;/h8,10-11,14-15,17-20,24-25H,7,9,12-13,16,21-23H2,1-6H3,(H2-,37,40,43,44,45,46,47,48);/q;+1/p-1 |
InChIキー |
NTFQDVFMSCNPFR-UHFFFAOYSA-M |
異性体SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+] |
正規SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


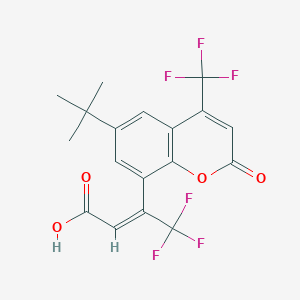

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)


![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)

